3-(Methylsulfinyl)thiophene
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Overview
Description
3-(Methylsulfinyl)thiophene is an organic compound with the molecular formula C5H6OS2. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of a methylsulfinyl group at the third position of the thiophene ring imparts unique chemical and physical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methylsulfinyl)thiophene can be synthesized through various methods. One common approach involves the oxidation of 3-(methylthio)thiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of oxidizing agents to a solution of 3-(methylthio)thiophene under optimized conditions to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfinyl)thiophene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions at the thiophene ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Oxidation: 3-(Methylsulfonyl)thiophene.
Reduction: 3-(Methylthio)thiophene.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-(Methylsulfinyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylsulfinyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play key roles in the inflammatory response . The compound’s ability to modulate these enzymes makes it a promising candidate for the development of anti-inflammatory drugs.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)thiophene: A precursor to 3-(Methylsulfinyl)thiophene, differing by the oxidation state of the sulfur atom.
3-(Methylsulfonyl)thiophene: An oxidized form of this compound, containing a sulfone group instead of a sulfoxide.
Thiophene: The parent compound, lacking any substituents on the ring.
Uniqueness
This compound is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group enhances the compound’s solubility, stability, and ability to participate in specific chemical reactions, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H6OS2 |
---|---|
Molecular Weight |
146.2 g/mol |
IUPAC Name |
3-methylsulfinylthiophene |
InChI |
InChI=1S/C5H6OS2/c1-8(6)5-2-3-7-4-5/h2-4H,1H3 |
InChI Key |
ARGGFZNAMFRTJX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CSC=C1 |
Origin of Product |
United States |
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